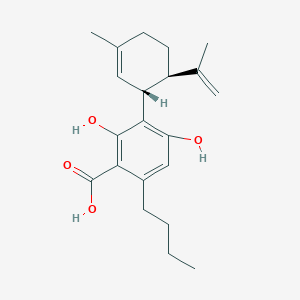

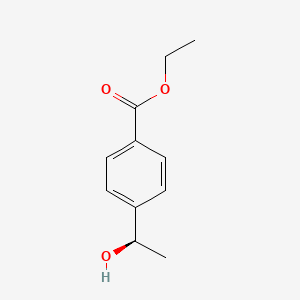

![molecular formula C30H48O3 B14074471 (3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14074471.png)

(3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Betulinic acid is a naturally occurring pentacyclic triterpenoid, primarily extracted from the bark of plants belonging to the Betulaceae family, such as the white birch (Betula pubescens) and other species like Ziziphus mauritiana and Prunella vulgaris . It has garnered significant attention due to its diverse biological activities, including antiretroviral, antimalarial, anti-inflammatory, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Betulinic acid can be synthesized through various chemical methods. One common approach involves the oxidation of betulin, a precursor found in birch bark. Betulin is oxidized to betulonic acid using a pyridine dichromate complex and acetic anhydride in dimethylformamide. The betulonic acid is then reduced to betulinic acid using sodium boron hydride in C2-4 alcohol .

Industrial Production Methods: Industrial production of betulinic acid often relies on the extraction of betulin from birch bark, followed by its chemical transformation. Recent advancements have also explored biotechnological synthesis using engineered yeasts to produce betulinic acid in a more environmentally friendly manner .

Análisis De Reacciones Químicas

Types of Reactions: Betulinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to betulonic acid and further reduced back to betulinic acid .

Common Reagents and Conditions:

Oxidation: Pyridine dichromate complex and acetic anhydride in dimethylformamide.

Reduction: Sodium boron hydride in C2-4 alcohol.

Substitution: Functionalization through amination, esterification, sulfonation, and alkylation.

Major Products: The major products formed from these reactions include betulonic acid and various functionalized derivatives of betulinic acid, such as betulinic acid sulfates and amides .

Aplicaciones Científicas De Investigación

Betulinic acid has a wide range of scientific research applications:

Mecanismo De Acción

Betulinic acid is often compared with other pentacyclic triterpenoids, such as betulin and betulonic acid. While all these compounds share a similar structure, betulinic acid is unique due to its potent anticancer and anti-HIV activities . Betulin, for instance, is primarily known for its anti-inflammatory properties, whereas betulonic acid is an intermediate in the synthesis of betulinic acid .

Comparación Con Compuestos Similares

- Betulin

- Betulonic acid

- Lupeol

- Oleanolic acid

Betulinic acid stands out due to its broad spectrum of biological activities and its potential as a therapeutic agent in various fields of research and medicine.

Propiedades

Fórmula molecular |

C30H48O3 |

|---|---|

Peso molecular |

456.7 g/mol |

Nombre IUPAC |

(3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |

InChI |

InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19?,20?,21?,22?,23?,24?,27-,28+,29+,30-/m0/s1 |

Clave InChI |

QGJZLNKBHJESQX-VMLWRBQGSA-N |

SMILES isomérico |

CC(=C)C1CC[C@]2(C1C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O |

SMILES canónico |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

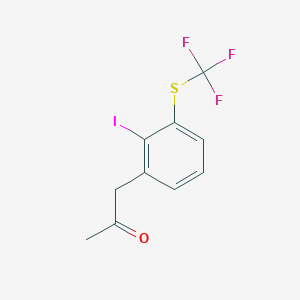

![2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B14074392.png)

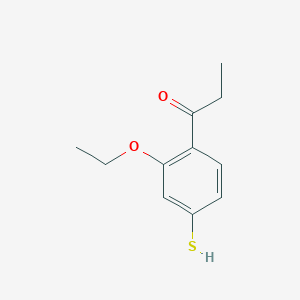

![(E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14074396.png)

![4-[Methyl(propanoyl)amino]phenyl propanoate](/img/structure/B14074438.png)

![4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B14074451.png)